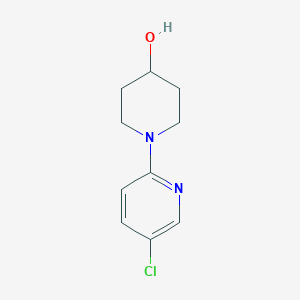

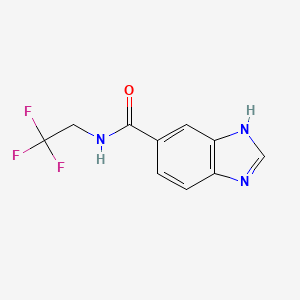

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide

Overview

Description

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide, also known as Trifluorobenzamide (TFB), is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a small molecule with a molecular weight of 209.2 g/mol and a melting point of 115°C. TFB is a colorless solid at room temperature and is soluble in water, methanol, and ethanol. It has been used in the synthesis of various organic compounds, and its potential applications in the fields of biology and medicine have been explored.

Scientific Research Applications

Application 1: Organic Synthesis

- Summary of Application: N-2,2,2-Trifluoroethylisatin Ketimines are used in organic synthesis reactions. They have received attention since they were first developed as fluorine-containing synthons in 2015 .

- Methods of Application: The paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products .

- Results or Outcomes: The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .

Application 2: Contrast Agents for 19F Magnetic Resonance Imaging

- Summary of Application: A series of Cu (II) complexes with cyclam-based ligands containing two N-(2,2,2-trifluoroethyl)-aminoalkyl pendant arms in 1,8-positions was studied in respect to potential use as contrast agents for 19F magnetic resonance imaging (MRI) .

- Methods of Application: The geometric parameters (especially distances between fluorine atoms and the central metal ion) were determined for each complex and the identity of isomeric complex species present in solution was established .

- Results or Outcomes: The NMR longitudinal relaxation times (T1) of 19F nuclei in the ligands at clinically relevant fields and temperatures (1–2 s) were significantly shortened upon Cu (II) binding to 7–10 ms for [Cu (L1)] 2+, 20–30 ms for [Cu (L2)] 2+ and 20–50 ms for [Cu (L3)] 2+. The signals show promising T2*/T1 ratios in the range 0.25–0.55, assuring their good applicability to 19F NMR/MRI .

Application 3: Catalyst-free self-catalyzed [3 + 2] cycloaddition reaction

- Summary of Application: N-2,2,2-Trifluoroethylisatin Ketimines are used in catalyst-free self-catalyzed [3 + 2] cycloaddition reactions .

- Methods of Application: The paper describes a novel strategy for the [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines to benzynes .

- Results or Outcomes: The results of this research are not specified in the source .

Application 4: Catalyst-free self-catalyzed [3 + 2] cycloaddition reaction

- Summary of Application: N-2,2,2-Trifluoroethylisatin Ketimines are used in catalyst-free self-catalyzed [3 + 2] cycloaddition reactions .

- Methods of Application: The paper describes a novel strategy for the [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines to benzynes .

- Results or Outcomes: The results of this research are not specified in the source .

properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c11-10(12,13)4-14-9(17)6-1-2-7-8(3-6)16-5-15-7/h1-3,5H,4H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWYGOIDMQQMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC(F)(F)F)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)

![2-[(4-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B1517344.png)

![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)